The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed chemical information and synthesis routes. It falls under the category of piperazine derivatives, which are known for their diverse pharmacological properties, including antipsychotic and antidepressant activities .
The synthesis of (2-(Piperazin-1-YL)phenyl)methanamine typically involves a nucleophilic substitution reaction between 2-bromobenzylamine and piperazine.
For industrial applications, continuous flow reactors may be employed to enhance efficiency and yield, utilizing automated systems to optimize reaction conditions and reduce production costs.
The molecular structure of (2-(Piperazin-1-YL)phenyl)methanamine can be described using its InChI code:
(2-(Piperazin-1-YL)phenyl)methanamine can undergo various chemical reactions, including:
Reagents used in these reactions include:
The mechanism of action for (2-(Piperazin-1-YL)phenyl)methanamine involves its interaction with specific biological targets, particularly neurotransmitter receptors.
Research indicates that compounds containing piperazine moieties often exhibit activity at serotonin (5-HT) and dopamine receptors, influencing mood regulation and cognitive functions. The exact mechanism may vary depending on the structural modifications made to the piperazine or phenyl groups .
The stability of this compound under various conditions should be assessed through stress testing, including exposure to heat, light, and moisture .
(2-(Piperazin-1-YL)phenyl)methanamine has several scientific applications:
This compound serves as a lead structure in drug discovery due to its potential pharmacological properties related to central nervous system disorders, such as depression and anxiety.
It is used in studies investigating receptor-ligand interactions, contributing valuable data for understanding drug mechanisms at the molecular level.
The unique structure allows for the synthesis of various derivatives that can be tailored for specific biological activities or improved pharmacokinetic profiles .
Piperazine derivatives exhibit three critical properties that enhance drug-likeness:
Table 1: Physicochemical Properties of Representative Piperazine Derivatives
Compound | cLogP | Water Solubility (μg/mL) | TPSA (Ų) |
---|---|---|---|
(2-(Piperazin-1-YL)phenyl)methanamine | 2.1 | 850 | 44.3 |
Aripiprazole | 4.9 | 3.9 | 77.8 |
Buspirone | 2.7 | 720 | 76.0 |
Serotonergic Applications
Arylpiperazines exhibit nuanced affinity profiles across serotonin receptors due to interactions between the protonated piperazine nitrogen and conserved aspartate residues (e.g., Asp³·³² in 5-HT₁ₐ). "(2-(Piperazin-1-YL)phenyl)methanamine" serves as a precursor for ligands targeting 5-HT₁ₐ/₇ receptors implicated in neurodevelopmental disorders. Key modifications include:
Table 2: Binding Affinities (Ki, nM) of Optimized Arylpiperazine Derivatives
Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₇ | D₂ | Application |
---|---|---|---|---|---|
12a | 41.5 | 315 | 42.5 | 300 | Antipsychotic activity |
9b | 23.9 | 39.4 | 45.0 | >1000 | Autism spectrum disorder |
LP-211 | 210 | 186 | 0.6 | 850 | Fragile X syndrome |
Antiviral Applications
Piperazine enhances antiviral potency through:
The evolution of phenylpiperazine drugs reflects three generations of optimization:
First-Generation (1980s-1990s): Simple arylpiperazines like buspirone emphasized 5-HT₁ₐ partial agonism. Limitations included poor metabolic stability (<40% parent compound after 30 min) [1].
Second-Generation (2000s): Scaffold hybridization integrated:
Table 3: Evolution of Key Piperazine-Based Therapeutics
Era | Prototype Compound | Structural Innovation | Clinical Impact |
---|---|---|---|
1980s | Buspirone | Unsubstituted arylpiperazine | First anxiolytic with minimal sedation |
2000s | Bifeprunox | Biphenyl-piperazine hybrid | Mixed D₂ partial agonist/5-HT₁ₐ agonist |
2010s | LP-211 | Naphthyl-piperazine with ethylene linker | Preclinical efficacy in Fragile X syndrome models |
Post-2020 | AGH-192 | Low-basicity fluorinated piperazine | Enhanced CNS penetration (MPO score >4.5) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8